![molecular formula C13H25BrN2O3 B13873776 tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate CAS No. 1284246-82-7](/img/structure/B13873776.png)
tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butyl carbamate group, a bromoacetyl group, and an aminoethyl linkage. Its unique chemical properties make it a valuable tool in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-bromoacetyl bromide in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature, followed by purification through extraction and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide compound, while hydrolysis of the carbamate group results in the formation of an amine and carbon dioxide.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and protein modifications. Its ability to form covalent bonds with specific amino acid residues makes it useful in probing protein function and structure.
Medicine
In medicinal chemistry, this compound can be used in the design and synthesis of novel pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. This covalent modification can inhibit enzyme activity or disrupt protein-protein interactions, providing insights into biological pathways and potential therapeutic targets.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-(2-bromoethyl)carbamate: Similar in structure but lacks the 2-methylpropyl group.
N-Boc-2-bromoethylamine: Contains a Boc-protected amine group and a bromoethyl group.
tert-butyl N-(2-aminoethyl)carbamate: Similar structure but with an aminoethyl group instead of the bromoacetyl group.
Uniqueness
tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate is unique due to the presence of both the bromoacetyl and 2-methylpropyl groups
Properties
CAS No. |
1284246-82-7 |
|---|---|
Molecular Formula |
C13H25BrN2O3 |
Molecular Weight |
337.25 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C13H25BrN2O3/c1-10(2)9-16(11(17)8-14)7-6-15-12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,15,18) |
InChI Key |
ZWNNPJONWVTCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CCNC(=O)OC(C)(C)C)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Chloromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13873695.png)


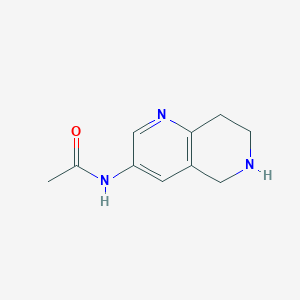
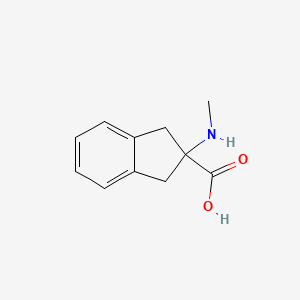
![2-[(1-Phenylethylamino)methyl]aniline](/img/structure/B13873716.png)
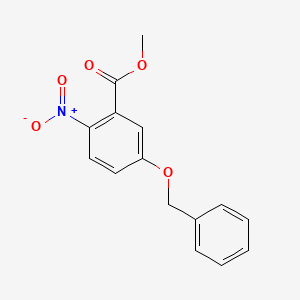
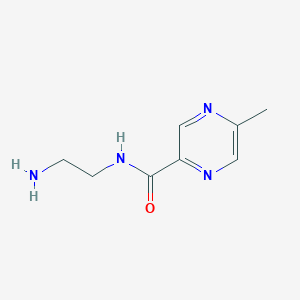
![Methyl 3-(2-methoxyquinolin-6-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B13873741.png)


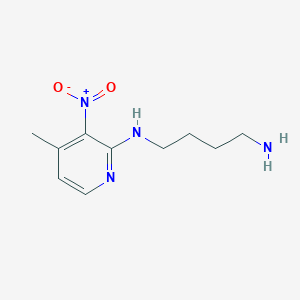
![[2-(Tert-butylsulfonylamino)phenyl]boronic acid](/img/structure/B13873767.png)
![2-(3,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13873772.png)
